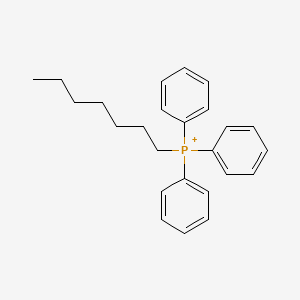

Heptyl(triphenyl)phosphanium

説明

BenchChem offers high-quality Heptyl(triphenyl)phosphanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptyl(triphenyl)phosphanium including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H30P+ |

|---|---|

分子量 |

361.5 g/mol |

IUPAC名 |

heptyl(triphenyl)phosphanium |

InChI |

InChI=1S/C25H30P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3/q+1 |

InChIキー |

AQTRUJNPSCVCHR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Heptyl(triphenyl)phosphanium bromide CAS number

An In-depth Technical Guide to Heptyl(triphenyl)phosphanium Bromide

CAS Number: 13423-48-8

Introduction

Heptyl(triphenyl)phosphanium bromide, registered under CAS number 13423-48-8, is a quaternary phosphonium salt that has emerged as a highly versatile and valuable compound in both synthetic organic chemistry and the burgeoning field of drug development.[1][2] Its unique molecular architecture, featuring a lipophilic heptyl chain, a bulky triphenylphosphonium cation, and a bromide counter-anion, underpins its utility in a diverse range of applications. For synthetic chemists, it is a reliable precursor for Wittig reagents and an efficient phase-transfer catalyst.[3][4] For medicinal chemists and drug development professionals, the triphenylphosphonium moiety serves as a powerful tool for targeting mitochondria, opening new avenues for developing novel therapeutics against cancer and multidrug-resistant bacteria.[5][6]

This guide provides a comprehensive technical overview of heptyl(triphenyl)phosphanium bromide, synthesizing field-proven insights with established scientific principles. We will delve into its physicochemical properties, synthesis and characterization, core applications with mechanistic explanations, and essential safety protocols, providing researchers with the authoritative grounding required for its effective use.

Part 1: Core Physicochemical Properties and Specifications

The efficacy and application of heptyl(triphenyl)phosphanium bromide are dictated by its fundamental chemical and physical properties. A summary of its key specifications is provided below.

| Property | Value | Reference(s) |

| CAS Number | 13423-48-8 | [1][2][7][8] |

| Molecular Formula | C₂₅H₃₀BrP | [1][8] |

| Molecular Weight | 441.38 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder or solid | [1][3][9] |

| Melting Point | 173-176 °C | [1][8] |

| Purity | Typically >98% (by HPLC) | [3][10] |

| Solubility | Soluble in solvents like methanol; the lipophilic chain enhances solubility in organic media.[4][8] | [4][8] |

| Synonyms | n-Heptyltriphenylphosphonium bromide, Heptyltriphenylphosphonium bromide | [7][8] |

Key Technical Insights:

-

Hygroscopic Nature: The compound is sensitive to moisture and should be handled and stored accordingly.[8][9] Exposure to air can lead to clumping and potential degradation.

-

Storage: It is recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place to maintain its integrity.[1][8][10]

Part 2: Synthesis and Characterization

A robust and reproducible synthesis is fundamental to obtaining high-purity heptyl(triphenyl)phosphanium bromide for research applications. The most common and direct method is a nucleophilic substitution reaction.

General Synthesis Pathway

The synthesis involves the reaction of triphenylphosphine with 1-bromoheptane. Triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the heptyl chain and displacing the bromide ion to form the quaternary phosphonium salt.

Caption: General workflow for the synthesis of heptyl(triphenyl)phosphanium bromide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for producing high-purity material.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and anhydrous toluene. Stir until the phosphine is fully dissolved.

-

Addition of Alkyl Halide: Add 1-bromoheptane (1.0-1.1 eq) to the solution. The use of a slight excess of the alkyl halide ensures complete consumption of the triphenylphosphine.

-

Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 24-48 hours.[11] The progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, is typically insoluble in toluene and will precipitate out as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. The precipitated product can be collected by vacuum filtration.

-

Purification: Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and byproducts.[12] This step is crucial for removing residual triphenylphosphine and 1-bromoheptane.

-

Drying: Dry the purified white solid under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvents. The final product should be a fine, free-flowing white powder.

Analytical Characterization

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard for quantifying purity.[3][10] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like TFA) is typically effective.

-

Structural Verification (NMR & MS):

-

¹H NMR: Expect to see characteristic multiplets in the aromatic region (~7.7-8.0 ppm) for the phenyl protons and signals in the aliphatic region for the heptyl chain, including a distinct triplet for the terminal methyl group.

-

³¹P NMR: A single peak around +22 to +25 ppm is characteristic of the phosphonium cation.

-

Mass Spectrometry (ESI+): The positive ion mode will show the mass of the cation [C₂₅H₃₀P]⁺ at m/z 361.21.[13]

-

Part 3: Core Applications in Research and Development

The utility of this phosphonium salt spans from foundational organic synthesis to advanced therapeutic design.

Role in Organic Synthesis

A. Wittig Reagent Precursor

Heptyl(triphenyl)phosphanium bromide is a precursor to a phosphorus ylide, the key component in the Wittig reaction, a Nobel Prize-winning method for synthesizing alkenes from carbonyl compounds.[4]

-

Mechanism: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-BuLi, NaH) to form the reactive ylide. This ylide then attacks a carbonyl compound (aldehyde or ketone) to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Caption: The Wittig reaction pathway using a phosphonium salt precursor.

B. Phase-Transfer Catalyst (PTC)

In many reactions, the reactants are mutually insoluble (e.g., an aqueous solution of a nucleophile and an organic solution of an electrophile). A PTC is required to carry the nucleophile into the organic phase where the reaction can occur.[4][14]

-

Mechanism: The lipophilic triphenylphosphonium cation pairs with the nucleophilic anion (e.g., CN⁻, OH⁻) from the aqueous phase. This ion pair has sufficient organic character to dissolve in the organic phase, where the "naked" anion is highly reactive and can readily react with the organic substrate. The phosphonium cation then returns to the aqueous phase to repeat the cycle.

Caption: Mechanism of phase-transfer catalysis (PTC).

Applications in Drug Development and Medicinal Chemistry

The triphenylphosphonium (TPP) cation is a cornerstone of mitochondria-targeted therapies. Due to its lipophilic nature and delocalized positive charge, it readily crosses biological membranes and accumulates within mitochondria, driven by the large negative mitochondrial membrane potential (-150 to -180 mV).

A. Anticancer Therapeutics

Cancer cells often exhibit an elevated mitochondrial membrane potential compared to normal cells, leading to preferential accumulation of TPP-conjugated molecules.[11] This provides a strategy for targeted drug delivery.

-

Mechanism of Action: Heptyl(triphenyl)phosphanium bromide itself, and other alkyl-TPP derivatives, can exhibit direct cytotoxic effects. The long alkyl chain facilitates insertion into the mitochondrial membrane, disrupting its integrity and function, which can trigger apoptosis (programmed cell death).[5][15]

-

Drug Delivery: The TPP moiety can be conjugated to known anticancer drugs to deliver them specifically to the mitochondria of cancer cells, increasing their local concentration and efficacy while potentially reducing systemic toxicity.[6]

B. Antibacterial Agents

The emergence of multidrug-resistant bacteria, particularly Gram-positive "superbugs," is a critical global health threat. Alkyl-TPP salts have shown significant promise in this area.

-

Mechanism of Action: Heptyl(triphenyl)phosphanium bromide and similar compounds have demonstrated potent activity against clinically relevant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[5] The proposed mechanism involves the disruption of the bacterial cell membrane and/or mitochondrial function, leading to cell death. The length of the alkyl chain is a critical determinant of activity.[16]

Summary of Reported Biological Activities

| Compound Class | Target Organism/Cell Line | Reported Activity (MIC) | Reference(s) |

| Alkyl-TPP Derivatives | Gram-positive bacteria (MRSA, MRSE, VRE) | 2–16 µg/mL | [5] |

| Alkyl-TPP Derivatives | MDR Acinetobacter baumannii | 6.25–25.0 µM | [16] |

| TPP-Pinostrobin Derivatives | Human Breast Cancer (MCF-7) | Potent cytotoxicity, superior to parent compound | [6] |

Part 4: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent.

GHS Hazard Information: [8][9][17]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

| Precautionary Measure | Protocol |

| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. |

| Personal Protective Equipment (PPE) | Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[9] |

| Storage | Store in a tightly sealed container in a cool, dry place away from moisture.[1][8] |

Conclusion

Heptyl(triphenyl)phosphanium bromide is far more than a simple chemical reagent; it is an enabling tool for innovation. Its dual role as a robust component in the synthetic chemist's toolbox and as a sophisticated mitochondria-targeting moiety in drug discovery underscores its significance. From the creation of complex organic molecules via the Wittig reaction to the targeted assault on cancer cells and antibiotic-resistant bacteria, its applications are both broad and impactful. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to harness its full potential in advancing science and medicine.

References

-

n-Heptyl triphenylphosphonium bromide. (n.d.). LookChem. Retrieved from [Link]

-

Material Safety Data Sheet - N-Heptyl-Triphenylphosphonium Bromide, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

-

Exploring the Applications of Heptyltriphenylphosphonium Bromide in Organic Chemistry. (2026, March 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of (7-carboxyheptyl) triphenylphosphonium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

-

vinyl triphenylphosphonium bromide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

SAFETY DATA SHEET - (1-Heptyl)triphenylphosphonium bromide. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]

-

Ethyltriphenylphosphonium Bromide: A Key Intermediate in Pharmaceutical Synthesis and Research. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (2021, July 7). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022, January 24). ACS Omega. Retrieved from [Link]

-

Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. (n.d.). PMC. Retrieved from [Link]

-

Triphenyl phosphonium functionalized amphiphilic peptides as promising antibacterial and anticancer agents. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

PHYSICAL CHEMISTRY-Alkyl Triphenylphosphonium Bromide Surfactant Mediated Reactions of p-Nitrophenyl Acetate. (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. (2022, April 6). PMC. Retrieved from [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins. Retrieved from [Link]

-

Discovery of Alkyl Triphenylphosphonium Pinostrobin Derivatives as Potent Anti-Breast Cancer Agents. (2024, July 15). PubMed. Retrieved from [Link]

-

Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. (2017, May 25). MDPI. Retrieved from [Link]

Sources

- 1. n-Heptyl triphenylphosphonium bromide, CasNo.13423-48-8 Beijing Greenchem Technology Co.,Ltd. ( Panjin Greenchem Technology Co.Ltd .) China (Mainland) [greenchem1.lookchem.com]

- 2. heptyl(triphenyl)phosphonium bromide, CasNo.13423-48-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. Heptyltriphenylphosphonium Bromide | 13423-48-8 | TCI AMERICA [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Alkyl Triphenylphosphonium Pinostrobin Derivatives as Potent Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heptyltriphenylphosphonium bromide | CymitQuimica [cymitquimica.com]

- 8. Heptyltriphenylphosphonium bromide | 13423-48-8 [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Heptyltriphenylphosphonium Bromide | 13423-48-8 | TCI EUROPE N.V. [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Triphenyl phosphonium functionalized amphiphilic peptides as promising antibacterial and anticancer agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

Physicochemical Profiling & Molecular Weight Analysis

Heptyl(triphenyl)phosphonium Bromide: Physicochemical Profiling, Molecular Weight Analysis, and Functional Workflows

As a Senior Application Scientist, I approach chemical reagents not merely as static compounds, but as dynamic tools governed by thermodynamics and structural causality. Heptyl(triphenyl)phosphonium bromide—a versatile quaternary phosphonium salt—serves as a critical bridge between synthetic organic chemistry and targeted chemical biology.

This technical guide deconstructs the physicochemical properties of heptyl(triphenyl)phosphonium bromide, explores the mechanistic causality behind its use in mitochondrial targeting and antimicrobial drug development, and provides self-validating experimental workflows for its application.

Understanding the exact mass and structural composition of heptyl(triphenyl)phosphonium bromide (CAS 13423-48-8) is the first step in calculating precise molarities for sensitive biological assays and stoichiometric synthetic reactions[1].

The molecule consists of a central phosphorus atom covalently bound to three phenyl rings and one seven-carbon aliphatic chain (heptyl group), balanced by a bromide counterion. The standard commercial molecular weight is 441.38 g/mol [2].

Molecular Weight Breakdown (C₂₅H₃₀BrP):

-

Carbon (C₂₅): 25 × 12.011 g/mol = 300.28 g/mol

-

Hydrogen (H₃₀): 30 × 1.008 g/mol = 30.24 g/mol

-

Phosphorus (P₁): 1 × 30.974 g/mol = 30.97 g/mol

-

Bromine (Br₁): 1 × 79.904 g/mol = 79.90 g/mol

-

Total Average Mass: ~441.39 g/mol (Commercially standardized to 441.38 g/mol )[1].

Quantitative Data Summary

| Property | Specification | Mechanistic Implication |

| Chemical Name | Heptyl(triphenyl)phosphonium bromide | Standard IUPAC nomenclature. |

| CAS Number | 13423-48-8 | Unique identifier for reagent sourcing[1]. |

| Molecular Formula | C₂₅H₃₀BrP | Dictates the lipophilic-to-hydrophilic ratio. |

| Molecular Weight | 441.38 g/mol | Critical for stoichiometric Wittig reactions[2]. |

| Melting Point | 173–176 °C | Indicates strong ionic crystal lattice stability[1]. |

| Core Functionality | Lipophilic cation / Wittig Reagent | Enables membrane permeation and C-C bond formation[3]. |

Mechanistic Insights: The Causality of Membrane Targeting

Why do triphenylphosphonium (TPP) salts accumulate in mitochondria and disrupt bacterial membranes? The answer lies in the physics of solvation and the Nernst equation.

The Thermodynamic Driver: The mitochondrial matrix maintains a highly negative membrane potential (ΔΨm ≈ -150 to -180 mV) relative to the cytosol. According to the Nernst equation, a monovalent cation will accumulate 10-fold for every 61.5 mV of membrane potential. This creates a massive thermodynamic sink, driving a 100- to 500-fold accumulation of TPP⁺ inside the mitochondria.

The Structural Enabler (Lowering Born Energy): Standard cations (like Na⁺ or K⁺) cannot cross the hydrophobic lipid bilayer without protein channels due to the high Born activation energy required to shed their hydration shells. In contrast, the three phenyl rings of the TPP moiety create a large hydrophobic surface area that delocalizes the positive charge of the phosphorus atom[4]. This delocalization drastically lowers the solvation energy, allowing the cation to slip through the lipid bilayer unassisted[4][5].

The Role of the Heptyl Chain (Antimicrobial Efficacy): The 7-carbon alkyl chain is not arbitrary; it finely tunes the partition coefficient (logP). If the chain is too short, the molecule lacks the lipophilicity to anchor into membranes. If too long, it acts as a non-specific lytic detergent. The heptyl chain provides optimal amphiphilicity, making it highly effective at disrupting the negatively charged membranes of Gram-positive bacteria. Recent studies demonstrate that conjugating antibiotics (like ciprofloxacin) to TPP derivatives yields exceptional antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by targeting the bacterial membrane and inhibiting multidrug efflux pumps[6][7].

Voltage-driven accumulation of Heptyl-TPP+ across cellular and mitochondrial membranes.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Wittig Olefination (C-C Bond Formation)

Heptyl(triphenyl)phosphonium bromide is a classic Wittig reagent used to convert aldehydes or ketones into alkenes[3].

-

Preparation: Suspend 1.0 equivalent of heptyl(triphenyl)phosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

-

Ylide Generation: Slowly add 1.05 equivalents of a strong base (e.g., n-butyllithium or NaHMDS). Causality: The strong base abstracts the acidic α-proton adjacent to the phosphorus, generating a nucleophilic phosphonium ylide (indicated by a distinct color change, typically deep orange/red).

-

Electrophile Addition: Introduce 0.9 equivalents of the target aldehyde dropwise.

-

Cycloreversion: Allow the reaction to warm to room temperature. The ylide attacks the carbonyl, forming a 4-membered oxaphosphetane intermediate, which spontaneously collapses (driven by the formation of the exceptionally strong P=O bond) to yield the alkene and triphenylphosphine oxide[8].

-

Validation Step: Analyze the crude mixture via ³¹P NMR. The disappearance of the phosphonium salt peak (~ +25 ppm) and the appearance of the triphenylphosphine oxide peak (~ +29 ppm) confirms successful cycloreversion.

Mechanism of Wittig olefination utilizing Heptyltriphenylphosphonium bromide.

Protocol B: In Vitro Mitochondrial Accumulation Assay

This protocol measures the uptake of the heptyl-TPP⁺ cation into isolated mitochondria to evaluate membrane integrity.

-

Mitochondrial Isolation: Isolate intact mitochondria from target tissue (e.g., murine liver) using differential centrifugation in a sucrose/HEPES buffer.

-

Electrode Calibration: Insert a TPP⁺-selective microelectrode into the respiration buffer. Calibrate by adding known aliquots of heptyl(triphenyl)phosphonium bromide (e.g., 1 to 5 µM final concentration).

-

Energization: Introduce the isolated mitochondria to the buffer. Add succinate (a Complex II substrate) to initiate electron transport. Causality: As protons are pumped out of the matrix, the interior becomes highly negative, driving the rapid uptake of Heptyl-TPP⁺ from the buffer (observed as a drop in external concentration on the electrode trace).

-

Self-Validation (The FCCP Control): Add 1 µM of FCCP (a protonophore uncoupler). Causality: FCCP shuttles protons back across the membrane, instantly collapsing the ΔΨm. A rapid efflux of Heptyl-TPP⁺ back into the buffer must be observed. This proves that the initial accumulation was strictly voltage-dependent and not an artifact of non-specific lipid binding.

References

- Sigma-Aldrich. "Heptyltriphenylphosphonium bromide 97 13423-48-8". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9m34L6dnsSYAiR2EBsjhgrDi_mvyaTstMX6CyDNHDxnCMZshCDnxAFu0TfMo-DJLJvmcV_0DPgHIHEvW4a8A7C22rvY3VrvkZuP5odk8zprQs_1Gnv0FbptjHUKV5kv_Z_z_7PnLS2taXAwgFqrBOIjDUBg==

- Santa Cruz Biotechnology. "Heptyltriphenylphosphonium bromide | CAS 13423-48-8". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6IJWmEr4qwP2_boFGbAQUaI-6e_v2Y21sT1tLq1wwnfBaQCGiXX50SNQ0lE9HRVeHwNYA3NjhiS-VC6gBY0sULSS76-mIUWTEGI7fLZ1NDI29qYbeHZzzVFEGlfrau27Di3nIWjYBfhcBNmOIDosChNQBhf7GxHyFun9L7NYk

- TCI Chemicals. "Heptyltriphenylphosphonium Bromide | 13423-48-8". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTGXnJwrh1a56aq-r6N9r_ZW7JDibuCN33hVWy53KM0WVnCs8iQTfyU4WeQT1c_DL453_ORkzqnZgKgesgaAFq0s1bJONybT1mT8_z7XMdir7S-EKY4xQgvBmt5ie3qCTgPCvd

- Kang S. et al. "Membrane-Targeting Triphenylphosphonium Functionalized Ciprofloxacin for Methicillin-Resistant Staphylococcus aureus (MRSA)". Antibiotics (PMC - NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEecJrkbpsULxdtgIMI-fIYt1qofxK47ga_XX-_NIWapGJh144XiSZbzZAr1rFjqmTWxHfjMpa3dhtbQAxzIB4XS981Ew8AWJ4LPOwNz0eTOo9NRetypAPUCBvreHahbBwsVvCECWGc6LyqpQ==

- Pashirova T.N. et al. "Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors". Molecules (PMC - NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb6rN202vMGGRAMdFP8V041hg7-SNiNJjqvqFFRtJUZdG3GCNGs4JhV-PhziMUpR772VPoh4q8FFb6p00FBbUwrcEVBXjedtptmbeNzb5k_8PXCsAsDxrohistTv0jJORDZ08ihEq_h7a0Vg==

- Saaka Y. et al. "Recent developments in antimicrobial small molecule quaternary phosphonium compounds (QPCs)". RSC Advances (PMC - NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA6-DklTN16bp-CSCtP50zh8YowYxjKWUkZLw5LnMQIK-0nFfYUMWMz5I7oGQSIDYSG4qwGAmSD5bH1nR7gZMUYkOCwXlvY-V9LAJlop178vkkvj3Hr7lintiBvC0r2Kvw5BduoNSjHZyAja8=

- CymitQuimica. "Heptyltriphenylphosphonium bromide". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmuyOJvsc1X2dPFM_gALUgXG8xpESKvT08yySnAziA6B_xs70X1Y76mtRarxZB_txc3FqzLCrhUyULrfGCyjv1T9FbIWwRSGob9BcPpomkSCpbDCo1d38zjS_7cr1h7e9xK1uQrbabhK0Vf9OQZzNOfAmVVcrxj-ICNb3ZDJyuWu4qTp8fyum_2zh1le5X2i-IB9RcB8I=

Sources

- 1. Heptyltriphenylphosphonium bromide 97 13423-48-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Heptyltriphenylphosphonium Bromide | 13423-48-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Heptyltriphenylphosphonium bromide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of Heptyl(triphenyl)phosphanium Bromide

For the modern researcher, particularly those engaged in organic synthesis and drug development, a comprehensive understanding of the physical properties of a reagent is not merely academic—it is a cornerstone of predictable, reproducible, and safe experimentation. Heptyl(triphenyl)phosphanium bromide, a key player in the Wittig reaction and other synthetic transformations, is no exception. This guide provides a detailed exploration of its core physical characteristics, moving beyond simple data points to offer insights into their practical implications in a laboratory setting.

Core Identification and General Properties

Heptyl(triphenyl)phosphanium bromide is an organophosphorus salt that is widely utilized in organic chemistry, primarily as a precursor to the corresponding phosphonium ylide for the Wittig olefination reaction. Its physical state at ambient conditions is a white to off-white crystalline powder[1][2][3][4]. The stability and reactivity of this compound are intrinsically linked to its physical properties, which dictate storage conditions, solvent selection, and handling procedures.

A summary of its fundamental properties is presented below:

| Property | Value | Source(s) |

| Chemical Name | Heptyl(triphenyl)phosphanium bromide | [5][6] |

| Synonyms | n-Heptyltriphenylphosphonium bromide, TTP | [1][4][5] |

| CAS Number | 13423-48-8 | [5][6][7] |

| Molecular Formula | C25H30BrP | [2][5][6] |

| Molecular Weight | 441.38 g/mol | [5][6][7] |

| Appearance | White to off-white fine crystalline powder | [1][2][3][4] |

| Form | Solid powder | [7] |

Thermal Properties: The Significance of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For Heptyl(triphenyl)phosphanium bromide, the literature reports a melting point range of 173-176 °C [5][7]. A sharp melting point within this range is indicative of a high-purity sample. Conversely, a broader melting range or a melting point below this range may suggest the presence of impurities or residual solvents. It is important to note that other sources have reported slightly different melting points, such as 176 °C and 217-219 °C, which may be due to different crystalline forms or experimental conditions[3][7].

Experimental Protocol: Melting Point Determination

A standard capillary melting point apparatus can be used for this determination.

-

Sample Preparation: A small amount of the finely powdered Heptyl(triphenyl)phosphanium bromide is packed into a capillary tube to a height of 2-3 mm.

-

Calibration: The apparatus should be calibrated with a standard of a known melting point close to the expected range of the sample.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Profile: A Key to Reactivity

The solubility of Heptyl(triphenyl)phosphanium bromide is a crucial factor in its application, particularly in the generation of the corresponding ylide for the Wittig reaction, which requires a suitable solvent system. It is soluble in polar organic solvents.

-

Methanol: It exhibits good solubility, appearing as an almost transparent solution[3][5].

-

Water: The compound is water-soluble, which has implications for its environmental mobility and for aqueous work-up procedures[8][9].

-

Other Polar Organic Solvents: Based on the behavior of similar phosphonium salts like ethyltriphenylphosphonium bromide, it is expected to be soluble in solvents such as ethanol and acetonitrile[10].

The choice of solvent is critical for the subsequent deprotonation step to form the ylide. The base used (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) and its solubility and reactivity in the chosen solvent must be considered.

Hygroscopicity and Handling: Ensuring Stability

Heptyl(triphenyl)phosphanium bromide is described as hygroscopic , meaning it readily absorbs moisture from the atmosphere[1][3][4][5][8]. This property has significant implications for its storage and handling. The absorption of water can lead to hydrolysis and can also affect the accuracy of weighing and the stoichiometry of reactions.

Recommended Storage and Handling Workflow

Caption: A recommended workflow for the proper storage and handling of the hygroscopic Heptyl(triphenyl)phosphanium bromide.

To mitigate the effects of its hygroscopic nature, the following precautions are essential:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[1][11]. Storing under an inert gas atmosphere is also recommended[3].

-

Handling: When handling the compound, it is advisable to work in a glovebox or under a stream of dry inert gas to minimize exposure to atmospheric moisture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the heptyl chain and the phenyl groups. The protons on the carbon adjacent to the phosphorus atom will be split by the phosphorus atom, resulting in a characteristic multiplet. The aromatic protons of the phenyl groups will appear in the downfield region, typically between 7.5 and 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbons of the heptyl chain and the characteristic signals for the phenyl groups attached to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. A single peak is expected for Heptyl(triphenyl)phosphanium bromide, and its chemical shift would be indicative of the phosphonium cation. For a similar compound, (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide, the ³¹P NMR chemical shift is reported at 22.04 ppm[12].

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorption bands of the phenyl groups. Characteristic C-H stretching vibrations of the aromatic rings and the aliphatic heptyl chain will be present.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the cation [C25H30P]+. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Hazard Profile

Heptyl(triphenyl)phosphanium bromide is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment.

-

Hazards: It is irritating to the eyes, respiratory system, and skin[1][11]. Ingestion may cause gastrointestinal irritation[1].

-

Precautions:

Conclusion

A thorough understanding of the physical properties of Heptyl(triphenyl)phosphanium bromide is indispensable for its effective and safe use in a research setting. Its melting point serves as a reliable indicator of purity, while its solubility profile dictates the choice of reaction conditions. The hygroscopic nature of this compound necessitates careful storage and handling to maintain its integrity. The expected spectroscopic data provides a means for identity confirmation and quality control. By adhering to the guidelines and understanding the principles outlined in this technical guide, researchers can confidently employ Heptyl(triphenyl)phosphanium bromide in their synthetic endeavors.

References

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Heptyl-Triphenylphosphonium Bromide, 99%.

- Tokyo Chemical Industry. (2025, December 3). SAFETY DATA SHEET - Heptyltriphenylphosphonium Bromide.

- Sigma-Aldrich. Heptyltriphenylphosphonium bromide 97.

- ChemicalBook. (2026, January 13). Heptyltriphenylphosphonium bromide | 13423-48-8.

- AD PHARMACHEM. Ethyl Tri Phenyl Phosphonium Bromide.

- Santa Cruz Biotechnology. Heptyltriphenylphosphonium bromide | CAS 13423-48-8.

- Wikipedia. Methyltriphenylphosphonium bromide.

- ChemicalBook. Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum.

- Ereztech. Ethyltriphenylphosphonium bromide | TEP | C20H20BrP.

- Watson International. (1-heptyl)triphenylphosphonium bromide cas 13423-48-8.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - (1-Heptyl)triphenylphosphonium bromide.

- TCI Chemicals. Heptyltriphenylphosphonium Bromide | 13423-48-8 | TCI AMERICA.

- PMC. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”.

- Yogi Enterprise. Ethyl triphenyl phosphonium Bromide.

- TCI EUROPE N.V. Heptyltriphenylphosphonium Bromide | 13423-48-8.

- ChemBK. (2024, April 9). ethyl(triphenyl)phosphonium.

- Sigma-Aldrich. Heptyltriphenylphosphonium bromide 97 13423-48-8.

- The Royal Society of Chemistry. Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide.

- Fisher Scientific.

- SpectraBase. Ethyltriphenylphosphonium bromide - Optional[1H NMR] - Chemical Shifts.

- ChemBK. (2024, April 9). (Ethyl)triphenylphosphonium bromide.

- Tokyo Chemical Industry (India) Pvt. Ltd. Ethyltriphenylphosphonium Bromide | 1530-32-1.

- ResearchGate. Fig. S1. 1 H NMR spectrum of compound 2. | Download Scientific Diagram.

- HENAN NEW BLUE CHEMICAL CO.,LTD. Heptyltriphenylphosphonium bromide, CasNo.13423-48-8.

- BLD Pharm. 13423-48-8|Heptyltriphenylphosphonium bromide.

- Sigma-Aldrich. Heptyltriphenylphosphonium bromide 97 13423-48-8.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. watson-int.com [watson-int.com]

- 3. Heptyltriphenylphosphonium Bromide | 13423-48-8 | TCI AMERICA [tcichemicals.com]

- 4. Heptyltriphenylphosphonium bromide, CasNo.13423-48-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. Heptyltriphenylphosphonium bromide | 13423-48-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 正庚基三苯基溴化磷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Ethyl triphenyl phosphonium Bromide - Yogi Enterprises [yogienterprise.com]

- 10. adpharmachem.com [adpharmachem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Heptyl(triphenyl)phosphanium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of heptyl(triphenyl)phosphanium bromide, a versatile quaternary phosphonium salt. Recognizing the critical role of solubility in a wide array of chemical applications—from its function as a phase-transfer catalyst to its use as a precursor in Wittig reactions—this document synthesizes fundamental principles with practical, field-proven methodologies for its characterization.[1][2] This resource is designed to empower researchers and professionals in drug development and organic synthesis with the knowledge to effectively utilize this compound.

Introduction to Heptyl(triphenyl)phosphanium Bromide

Heptyl(triphenyl)phosphanium bromide, with the chemical formula C₂₅H₃₀BrP, is a quaternary phosphonium salt distinguished by a phosphorus atom bonded to three phenyl groups and a heptyl group, with bromide as the counter-ion.[3] Its molecular structure, particularly the presence of the lipophilic heptyl chain, imparts advantageous properties for various organic transformations.[3] This compound is frequently employed as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields. Furthermore, it serves as a crucial precursor for the generation of phosphorus ylides in the Wittig reaction, a cornerstone of alkene synthesis.

The physical form of heptyl(triphenyl)phosphanium bromide is typically a white to off-white crystalline powder.[3] Understanding its solubility in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the reproducibility of synthetic protocols.

Physicochemical Properties

A summary of the key physicochemical properties of heptyl(triphenyl)phosphanium bromide is presented in the table below. These properties are fundamental to its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₀BrP | [3] |

| Molecular Weight | 441.38 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 173-176 °C | [3] |

| Hygroscopicity | Hygroscopic | [4] |

Factors Influencing Solubility

The solubility of heptyl(triphenyl)phosphanium bromide is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The structure of this phosphonium salt, possessing both nonpolar (three phenyl groups and a heptyl chain) and ionic (phosphonium bromide) characteristics, results in a nuanced solubility profile.

-

Solvent Polarity: As a salt, it is expected to have a degree of solubility in polar solvents. The ionic nature of the phosphonium bromide head group facilitates interactions with polar solvent molecules. However, the large, nonpolar triphenylphosphine moiety and the heptyl chain contribute to its solubility in organic media.

-

Alkyl Chain Length: The length of the alkyl chain in alkyltriphenylphosphonium salts plays a significant role in their solubility. Generally, as the alkyl chain length increases, the lipophilicity of the salt increases. This trend suggests that heptyl(triphenyl)phosphanium bromide will be more soluble in nonpolar organic solvents and less soluble in highly polar solvents like water, as compared to its shorter-chain analogs such as methyltriphenylphosphonium bromide.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility.

-

Presence of Other Solutes: The presence of other salts or organic compounds in the solvent can influence the solubility of heptyl(triphenyl)phosphanium bromide through common ion effects or changes in the overall polarity of the medium.

Experimental Protocol for Solubility Determination

The determination of the solubility of a compound is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of a solid solute in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically, which represents the solubility of the compound at that temperature.

Step-by-Step Methodology

-

Preparation of the Sample: Add an excess amount of heptyl(triphenyl)phosphanium bromide to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Seal the vessel to prevent solvent evaporation and place it in a constant-temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE) is recommended. This step must be performed at the same temperature as the equilibration to avoid any changes in solubility.

-

Concentration Analysis: Determine the concentration of heptyl(triphenyl)phosphanium bromide in the clear, saturated filtrate using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of a solute. A calibration curve with standards of known concentrations must be prepared.

-

-

Data Reporting: The solubility is typically reported in units of mass per unit volume (e.g., g/L or mg/mL) or as molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for the determination of solubility using the shake-flask method.

Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset of the quantitative solubility of heptyl(triphenyl)phosphanium bromide in a wide range of solvents is limited. However, based on the principles of chemical similarity and the known properties of other alkyltriphenylphosphonium salts, a qualitative solubility profile can be inferred.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The ionic head group interacts favorably with protic solvents, but the long alkyl chain and bulky phenyl groups reduce overall solubility compared to smaller phosphonium salts. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) | Soluble | These solvents can effectively solvate the phosphonium cation without the strong hydrogen bonding that might be disrupted by the nonpolar components of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the phosphonium salt is too high for significant dissolution in nonpolar solvents. |

Researchers are encouraged to perform their own solubility tests using the protocol outlined in Section 4 to determine the precise solubility in their specific solvent systems of interest.

Conclusion

Heptyl(triphenyl)phosphanium bromide is a valuable reagent in organic synthesis, and a thorough understanding of its solubility is essential for its effective application. While quantitative data remains sparse, the principles outlined in this guide, along with the provided experimental protocol, offer a solid foundation for researchers to determine its solubility in various solvents. The interplay of its ionic and lipophilic characteristics results in a solubility profile that can be strategically exploited in the design of synthetic routes and purification methods.

References

-

Journal of the Chemical Society, Perkin Transactions 1.

-

Wikipedia.

-

National Center for Biotechnology Information.

-

Wikipedia.

-

Wipf Group, University of Pittsburgh.

-

Google Patents.

-

Sigma-Aldrich.

-

ResearchGate.

-

ChemicalBook.

-

ScienceDirect.

-

ACS Publications.

-

RUN.

-

Chemister.ru.

-

AAT Bioquest.

-

IUPAC.

-

Master Organic Chemistry.

-

Cell Press.

-

brainly.com.

-

ResearchGate.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 3. WO2005097812A1 - Phosphonium salts derivatives and their use as solubility controlling auxiliaries - Google Patents [patents.google.com]

- 4. Wittig reagents â Grokipedia [grokipedia.com]

Synthesis of Heptyl(triphenyl)phosphonium Bromide: A Comprehensive Technical Guide

Executive Summary

Heptyl(triphenyl)phosphonium bromide (CAS: 13423-48-8) is a high-value quaternary phosphonium salt widely utilized in advanced organic synthesis and materials science. As a Senior Application Scientist, I have structured this guide to provide a self-validating, reproducible framework for synthesizing this compound. Beyond its traditional role as a Wittig reagent precursor for stereoselective olefination[1], this molecule has emerged as a critical hydrogen bond acceptor in the formulation of novel Deep Eutectic Solvents (DES)[2]. This whitepaper details the mechanistic causality, optimized synthetic protocols, and analytical standards required to produce high-purity material suitable for rigorous research and drug development applications.

Mechanistic Principles & Chemical Causality

The synthesis of heptyl(triphenyl)phosphonium bromide proceeds via a classic bimolecular nucleophilic substitution ( SN2 ) pathway. Triphenylphosphine ( PPh3 ) acts as a soft, highly polarizable nucleophile that attacks the electrophilic α -carbon of 1-bromoheptane, displacing the bromide ion.

The Causality of Solvent Selection: The choice of anhydrous toluene as the reaction medium is not arbitrary; it is a deliberate thermodynamic and kinetic strategy.

-

Thermal Activation: Toluene’s boiling point (110°C) provides the optimal thermal energy required to overcome the activation barrier of the SN2 reaction without causing the thermal degradation of the phosphine[3].

-

Phase-Driven Equilibrium (Le Chatelier’s Principle): Both PPh3 and 1-bromoheptane are highly soluble in non-polar toluene. However, as the reaction progresses, the highly polar, ionic phosphonium salt forms. Because ionic salts are insoluble in non-polar media, the product continuously precipitates out of the hot solution. This phase separation prevents reverse reactions, drives the equilibrium to near-complete conversion, and serves as an in-situ primary purification step.

Materials and Quantitative Specifications

To ensure a self-validating workflow, reagents must meet strict purity thresholds. An excess of PPh3 (1.2 equivalents) is utilized to guarantee the complete consumption of the alkyl halide[3]. Unreacted PPh3 is easily purged during the final anti-solvent precipitation step.

Table 1: Reagent Specifications and Stoichiometry

| Reagent / Material | Molecular Weight | Equivalents | Function | Required Purity |

| 1-Bromoheptane | 179.10 g/mol | 1.0 | Electrophile | >98% |

| Triphenylphosphine | 262.29 g/mol | 1.2 | Nucleophile | >99% |

| Anhydrous Toluene | 92.14 g/mol | N/A | Reaction Solvent | Extra Dry (<50 ppm H2O ) |

| Dichloromethane (DCM) | 84.93 g/mol | N/A | Dissolution Solvent | ACS Grade |

| Diethyl Ether | 74.12 g/mol | N/A | Anti-Solvent | ACS Grade |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The visual cue of precipitation during reflux confirms reaction progress, while the dual-solvent precipitation ensures the removal of lipophilic impurities.

Phase 1: Reaction Setup & Reflux

-

Equip a 50 mL flame-dried, single-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon).

-

Dissolve 0.878 g (3.35 mmol) of triphenylphosphine in 8.0 mL of anhydrous toluene[3].

-

Add 0.500 g (2.79 mmol) of 1-bromoheptane to the stirred solution[3].

-

Heat the mixture to a gentle reflux (110°C) using a controlled heating mantle or oil bath. Maintain reflux for 36 hours[3]. Self-Validation Check: A white precipitate will begin to form after 4-6 hours, indicating successful salt formation.

Phase 2: Workup & Anti-Solvent Purification 5. Cool the reaction mixture to ambient room temperature. 6. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield a crude solid residue[3]. 7. Dissolve the crude product in a minimal volume (approx. 3.0 mL) of dichloromethane (DCM)[3]. The salt is highly soluble in DCM. 8. Place 50 mL of cold diethyl ether in an Erlenmeyer flask under vigorous magnetic stirring. 9. Add the DCM solution dropwise into the stirring diethyl ether[3]. The pure phosphonium salt will crash out instantly as a fine white powder, while unreacted PPh3 and trace 1-bromoheptane remain dissolved in the ether supernatant. 10. Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 10 mL of ice-cold diethyl ether. 11. Dry the resulting white crystalline solid under high vacuum for 4 hours to remove residual solvent. Expected yield: >85-90%.

Visualizations of Workflows and Pathways

Workflow for the synthesis and anti-solvent purification of Heptyl(triphenyl)phosphonium bromide.

Mechanistic pathway of Wittig olefination utilizing the synthesized phosphonium salt.

Advanced Applications in Research

1. Stereoselective Wittig Olefination: Heptyl(triphenyl)phosphonium bromide is a critical precursor for generating non-stabilized phosphorus ylides. Upon treatment with a strong base (such as n-Butyllithium or NaHMDS), it forms an ylide that reacts with aldehydes to yield predominantly Z-alkenes. This is heavily utilized in the total synthesis of complex natural products and agricultural pheromones, such as the synthesis of (Z)-9-Hexadecenal[1] and various passifetilactones[3].

2. Deep Eutectic Solvents (DES): Recent advancements in materials science have leveraged this phosphonium salt as a hydrogen bond acceptor. When mixed with decanoic acid (a hydrogen bond donor) in a precise 1:2 molar ratio, it forms a stable, hydrophobic deep eutectic solvent[2]. This specific DES exhibits unique photoluminescence properties, acting as a highly sensitive turn-on fluorescent probe for isotopic purity measurements (e.g., detecting D2O )[2].

Table 2: Typical Analytical Profile of the Synthesized Product

| Parameter | Expected Result | Analytical Method |

| Appearance | White to almost white crystalline powder | Visual Inspection |

| Purity | >98.0% | HPLC (Area %) |

| Structural Verification | Conforms to structure | 1H NMR / 13C NMR |

| Mass Spectrometry | m/z 361.2 (Cation) | ESI-MS |

References

-

[2] Deep Eutectic Solvent-Based Highly Sensitive Turn-On Fluorescent Probe for D2O, ACS Omega. URL: [Link]

-

[3] Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C, RSC Publishing. URL:[Link]

Sources

Heptyl(triphenyl)phosphonium bromide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Heptyl(triphenyl)phosphonium Bromide

Executive Summary

Heptyl(triphenyl)phosphonium (Heptyl-TPP) bromide is a quaternary phosphonium salt characterized by a positively charged triphenylphosphonium headgroup and a seven-carbon alkyl chain. This structure confers a dual identity upon the molecule: it is a valuable reagent in synthetic organic chemistry and, more critically for biomedical sciences, a potent bioactive agent. Its biological mechanism of action is fundamentally rooted in its identity as a delocalized lipophilic cation. This property enables it to exploit the large negative membrane potential of mitochondria, leading to its selective accumulation within the mitochondrial matrix. This targeted accumulation is the primary event that triggers a cascade of downstream cellular consequences, including the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and induction of apoptosis, which are the basis for its therapeutic potential in oncology. Furthermore, its cationic and lipophilic nature allows it to disrupt bacterial cell membranes, giving it significant antimicrobial properties. This guide provides an in-depth exploration of these mechanisms, supported by experimental data and validated protocols for researchers in drug development and cellular biology.

Part 1: Physicochemical Properties and Dual-Role Context

Molecular Structure: A Tale of Two Moieties

The functionality of Heptyl-TPP bromide arises from the distinct properties of its constituent parts:

-

The Triphenylphosphonium (TPP) Cation : This is the core mitochondriotropic (mitochondria-targeting) moiety. The positive charge on the phosphorus atom is delocalized across the three phenyl rings, creating a large, lipophilic cation. This delocalization shields the charge, allowing the cation to more easily permeate hydrophobic biological membranes.[1]

-

The Heptyl Chain : This C7 alkyl chain significantly increases the overall lipophilicity of the molecule. This property is crucial for enhancing its ability to cross the plasma membrane and the inner mitochondrial membrane, a key step for its accumulation and subsequent bioactivity.[2]

-

The Bromide Anion : As a counter-ion, bromide ensures charge neutrality of the salt in its solid state. In aqueous biological media, it readily dissociates.

A Compound of Two Worlds: Synthesis vs. Biology

It is essential to recognize the dual applications of Heptyl-TPP bromide. In organic chemistry, it serves as a precursor for generating phosphorus ylides for the Wittig reaction, a cornerstone method for synthesizing alkenes from carbonyl compounds.[2][3][4] It also functions as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[2] While these applications are significant, this guide will focus exclusively on the biological mechanism of action, which is of primary interest to drug development professionals and biomedical researchers.

Part 2: The Core Biological Mechanism: Mitochondrial Targeting and Accumulation

The central tenet of Heptyl-TPP's biological activity is its ability to hijack the cell's own electrochemical gradients to concentrate within mitochondria.

The Driving Force: Mitochondrial Membrane Potential (ΔΨm)

Mitochondria maintain a substantial negative electrical potential across their inner membrane, typically ranging from -150 to -180 mV (negative on the inside, in the matrix).[5] This potential (ΔΨm) is generated by the electron transport chain pumping protons out of the matrix and is essential for ATP synthesis.[6][7] According to the Nernst equation, a lipophilic cation will accumulate exponentially in response to this potential. For every 61.5 mV of potential, the concentration of a monovalent cation like TPP will increase 10-fold inside the matrix compared to the cytoplasm.[1]

Critically, many cancer cells exhibit a hyperpolarized mitochondrial membrane compared to their non-malignant counterparts, which can further enhance the selective accumulation of TPP-based compounds.[8][9] This provides a foundational principle for its potential as a selective anticancer agent.

The Journey into the Matrix

The accumulation of Heptyl-TPP is a passive, potential-driven process:

-

Plasma Membrane Permeation : The molecule's high lipophilicity allows it to passively diffuse across the lipid bilayer of the cell's plasma membrane into the cytoplasm.

-

Mitochondrial Accumulation : Once in the cytoplasm, the TPP cation is strongly attracted to the negative potential of the mitochondria. It crosses the outer and, crucially, the inner mitochondrial membrane to accumulate in the matrix, reaching concentrations several hundred times higher than in the cytoplasm.[1]

Visualization: Mitochondrial Accumulation Pathway

The following diagram illustrates the membrane potential-driven journey of Heptyl-TPP from the extracellular environment into the mitochondrial matrix.

Caption: Potential-driven accumulation of Heptyl-TPP into the mitochondrial matrix.

Part 3: Cellular Consequences and Therapeutic Applications

The massive accumulation of a lipophilic cation within the mitochondrial matrix is not a benign event. It leads to profound cellular dysfunction, which can be harnessed for therapeutic purposes.

Anticancer Activity

The primary anticancer mechanism of Heptyl-TPP and similar alkyl-TPP compounds is the induction of mitochondria-mediated apoptosis.[8][10]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm) : The influx of a high concentration of positive charges inevitably leads to the partial neutralization or collapse of the ΔΨm.[8][11] This dissipates the proton motive force, impairing ATP synthesis.

-

Generation of Reactive Oxygen Species (ROS) : Disruption of the electron transport chain, a consequence of membrane depolarization, can lead to electron leakage and the increased production of superoxide radicals (O₂⁻), which are then converted to other forms of ROS like hydrogen peroxide (H₂O₂).[1][11]

-

Induction of Apoptosis : The combination of ΔΨm collapse and elevated ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP). This allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm, activating the caspase cascade and executing programmed cell death.[1][10]

The following table summarizes the cytotoxic activity (IC₅₀ values) of various alkyl-TPP derivatives against human cancer cell lines, demonstrating their potent anticancer effects.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Heptyl-TPP Ostruthin Derivative | HeLa (Cervical Cancer) | 18.5 | [12] |

| Hexyl-TPP Ostruthin Derivative | HeLa (Cervical Cancer) | 24.8 | [12] |

| Hexyl-TPP Ostruthin Derivative | PANC-1 (Pancreatic Cancer) | 10.3 | [12] |

| C28-TPP Betulin Derivative | HCT 116 (Colorectal Carcinoma) | 5.56 | [13] |

| C3,C28-bisTPP Betulin Derivative | HCT 116 (Colorectal Carcinoma) | 5.77 | [13] |

| Triphenylphosphonium-Curcumin (MitoC) | S. aureus (MDR) | 1.5-12.5 | [14] |

Antimicrobial Action

Similar to their effect on mitochondria, the cationic and lipophilic properties of Heptyl-TPP enable it to target the negatively charged membranes of bacteria.[15]

-

Electrostatic Interaction : The positively charged TPP headgroup is attracted to anionic components like teichoic acids in Gram-positive bacteria and phospholipids in the bacterial cytoplasmic membrane.

-

Membrane Disruption : The lipophilic alkyl chain inserts into and disrupts the lipid bilayer, compromising its structural integrity.[14][16] This leads to membrane depolarization, increased permeability, leakage of essential cytoplasmic contents, and ultimately, bacterial cell death.[9] This mechanism is effective against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14][16]

Visualization: Downstream Cellular Effects

Caption: Downstream effects of Heptyl-TPP in cancer cells and bacteria.

Part 4: Key Experimental Protocols for Mechanism Validation

To rigorously test the proposed mechanisms of action, specific, self-validating experimental protocols are required.

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using a TPP-Selective Electrode

This method directly quantifies the uptake of TPP cations by isolated mitochondria, providing a robust measure of ΔΨm.[5][6]

Objective : To measure changes in ΔΨm in isolated mitochondria following treatment with Heptyl-TPP bromide.

Materials :

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration Buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 0.3% BSA, pH 7.2)

-

Respiratory substrates (e.g., 5 mM succinate, 2 µM rotenone)

-

Heptyl-TPP bromide stock solution

-

TPP-selective electrode and reference electrode

-

High-impedance voltmeter or data acquisition system

-

FCCP (uncoupler, for calibration)

Methodology :

-

Electrode Calibration : Calibrate the TPP-selective electrode by making successive additions of a known concentration of TPP⁺ (or Heptyl-TPP) to the respiration buffer and plotting the mV response against the log of the concentration.

-

System Setup : Add 2-3 mL of respiration buffer to a thermostatted reaction vessel with a magnetic stirrer. Insert the TPP-selective and reference electrodes.

-

Mitochondria Energization : Add isolated mitochondria (approx. 1 mg/mL) to the vessel. Energize the mitochondria by adding respiratory substrates (e.g., succinate and rotenone). A stable negative potential should be recorded as the baseline energized state.

-

Compound Addition : Add a known concentration of Heptyl-TPP bromide to the vessel. Observe the change in electrode potential. A decrease in the external TPP⁺ concentration (indicated by a change in mV) reflects its uptake into the mitochondria.

-

Data Interpretation : A significant and rapid uptake of Heptyl-TPP confirms its accumulation driven by ΔΨm. A subsequent slow release or inability to maintain the potential gradient after accumulation indicates depolarization.

-

Controls : At the end of the experiment, add an uncoupler like FCCP to completely dissipate the membrane potential. This should cause the release of all accumulated Heptyl-TPP, returning the electrode reading to the baseline before mitochondrial energization, thus validating the potential-dependent nature of the accumulation.

Protocol: Assessment of Bacterial Membrane Integrity

This protocol uses a membrane potential-sensitive fluorescent dye to assess membrane depolarization caused by Heptyl-TPP.

Objective : To determine if Heptyl-TPP bromide disrupts the cytoplasmic membrane potential of bacteria (e.g., S. aureus).

Materials :

-

Mid-log phase culture of S. aureus

-

Phosphate-buffered saline (PBS)

-

DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide) fluorescent dye

-

Heptyl-TPP bromide stock solution

-

Polymyxin B (positive control for membrane disruption)

-

Fluorescence spectrophotometer or plate reader

Methodology :

-

Cell Preparation : Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of ~0.1.

-

Dye Loading : Add DiSC₃(5) to the bacterial suspension (final concentration ~1 µM) and incubate in the dark at room temperature for 30-60 minutes. The dye will enter the polarized cells and its fluorescence will be quenched.

-

Fluorescence Measurement : Place the cell suspension in a cuvette or 96-well plate. Monitor the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).

-

Compound Addition : Add Heptyl-TPP bromide at its Minimum Inhibitory Concentration (MIC) or a multiple thereof.

-

Data Acquisition : Immediately begin recording the fluorescence intensity over time (e.g., for 30 minutes).

-

Data Interpretation : Disruption of the membrane potential causes the dye to be released from the cells, leading to de-quenching and a rapid increase in fluorescence intensity.[17] The rate and magnitude of this increase correlate with the extent of membrane depolarization. Compare the fluorescence trace to that of a vehicle control (no effect) and a positive control like Polymyxin B (strong depolarization).

Visualization: Experimental Workflow for Membrane Integrity Assay

Caption: Workflow for assessing bacterial membrane depolarization.

Part 5: Conclusion and Future Directions

Heptyl(triphenyl)phosphonium bromide acts as a bioactive agent primarily by targeting mitochondria in eukaryotic cells and the cell membrane in bacteria. Its mechanism is initiated by its accumulation, driven by the negative transmembrane potentials present in both contexts. In cancer cells, this leads to mitochondrial dysfunction and apoptosis, while in bacteria, it causes lethal membrane disruption.

The insights into this mechanism position Heptyl-TPP and related alkyl-TPP compounds as promising candidates for further development. Future research should focus on:

-

Optimizing Selectivity : Modifying the alkyl chain length or the TPP headgroup to further enhance selective accumulation in cancer cell mitochondria over healthy cells.[18]

-

Combination Therapies : Exploring synergistic effects when combined with conventional chemotherapeutics or antibiotics.

-

Understanding Resistance : Investigating potential mechanisms of resistance in both cancer and bacterial models.

-

Broadening Applications : Assessing its efficacy against other pathogens, such as fungi and parasites, that also rely on membrane potentials.

The foundational mechanism of exploiting cellular electrochemical gradients remains a powerful and elegant strategy in the design of targeted therapeutics.

References

-

Kamo, N., Muratsugu, M., Hongoh, R., & Kobatake, Y. (1979). Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state. Journal of Membrane Biology. [Link]

-

Patil, P. O., Dhekle, A. M., & Kale, V. P. (2023). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. International Journal of Nanomedicine. [Link]

-

Norimatsu, J., Mizuno, H. L., Watanabe, T., et al. (2024). Triphenylphosphonium-modified catiomers enhance in vivo mRNA delivery through stabilized polyion complexation. Cabral Lab, University of Tokyo. [Link]

-

Licht-Murava, A., El-Gogary, R. I., Viskind, O., et al. (2011). Multiple triphenylphosphonium cations as a platform for the delivery of a pro-apoptotic peptide. Pharmaceutical Research. [Link]

-

Le Gal, M., Quéléver, G., Placet, E., et al. (2024). Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. ACS Medicinal Chemistry Letters. [Link]

-

Raha, S., & Robinson, B. H. (2006). Evaluation of mitochondrial membrane potential using a computerized device with a tetraphenylphosphonium-selective electrode. Analytical Biochemistry. [Link]

-

Abu-Hamed, O., & Al-Halim, E. A. (2019). Conjugation of Triphenylphosphonium Cation to Hydrophobic Moieties to Prepare Mitochondria-Targeting Nanocarriers. Methods in Molecular Biology. [Link]

-

Semenov, V. V., Kislyakova, K. O., Semenova, M. N., et al. (2020). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. Journal of Natural Products. [Link]

-

Mahalapbutr, P., Charoenou-ngam, N., & Rungrotmongkol, T. (2022). Synthesis, Cytotoxicity, and Quantitative Structure–Activity Relationship Studies of Alkyl Triphenylphosphonium Pinostrobin Derivatives. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Heptyltriphenylphosphonium Bromide in Organic Chemistry. PharmaChem. [Link]

-

Scaduto, R. C., & Grotyohann, L. W. (2015). Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode. ResearchGate. [Link]

-

G. P. S. Falcão, D., Leite, F. C. S., et al. (2022). Phytochemicals and quaternary phosphonium ionic liquids: Connecting the dots to develop a new class of antimicrobial agents. Biomedicine & Pharmacotherapy. [Link]

-

Tenedini, F., Ticozzi, D., Giansanti, V., et al. (2022). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. ACS Chemical Biology. [Link]

-

Moreno, A. J. M., & Madeira, V. M. C. (2015). Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode. Current Protocols in Toxicology. [Link]

-

Janik-Kuzmor, K., Witek, A., et al. (2023). Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin. Molecules. [Link]

-

Vant-Vergüez, E., & Cárdenas, C. (2023). Measuring mitochondrial membrane potential. Nature Metabolism. [Link]

-

Rogov, A. G., Zvyagilskaya, R. A., et al. (2020). Mitochondria-targeted triphenylphosphonium-based compounds do not affect estrogen receptor α. PeerJ. [Link]

-

El-Sayed, N. N. E., El-Fakharany, E. M., et al. (2024). Design, Synthesis, In Vitro and Molecular Docking Evaluation of Triphenylphosphonium-Hydrazone Hybrids Against MDR Bacteria, AChE, and Laryngeal Cancer (Hep-2). ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (3-Carboxypropyl)triphenylphosphonium Bromide in Mitochondrial Research. PharmaChem. [Link]

-

Zielonka, J., Joseph, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. [Link]

-

Huczyński, A., Janczak, J., et al. (2022). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Molecules. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Ciaffaglione, V., D'Auria, F. D., et al. (2024). Benzyl Triphenyl Phosphonium Bromide Is Bactericidal Against MRSA and Inhibits Biofilm Formation with Minimal Cytotoxicity. Preprints.org. [Link]

-

Timofeeva, D. S., Kalinina, S. A., et al. (2023). Antimicrobial activity of triphenylphosphonium (TPP) conjugates of alkynyl-substituted nucleic bases and their analogues. ResearchGate. [Link]

-

Kumari, S., Jayakumar, S., et al. (2021). Pharmacological characterization of a structurally new class of antibacterial compound, triphenyl-phosphonium conjugated diarylheptanoid: Antibacterial activity and molecular mechanism. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

Han, H., & Lee, W. K. (2020). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Bioengineering and Biotechnology. [Link]

-

Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. Wittig reaction. Wikipedia. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multiple triphenylphosphonium cations as a platform for the delivery of a pro-apoptotic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of a structurally new class of antibacterial compound, triphenyl-phosphonium conjugated diarylheptanoid: Antibacterial activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of Heptyl(triphenyl)phosphanium in Chemical Synthesis and Drug Development

Executive Summary

Heptyl(triphenyl)phosphonium bromide is a versatile quaternary phosphonium salt that serves as a cornerstone reagent in modern organic chemistry and is gaining relevance in the field of medicinal chemistry. Its primary utility lies in its role as a precursor to a phosphorus ylide for the Wittig reaction, a powerful method for synthesizing alkenes from carbonyl compounds.[1][2][3] The lipophilic heptyl group enhances its solubility in organic media, making it particularly effective.[1] Beyond this classical application, it functions as a highly efficient phase transfer catalyst (PTC), accelerating reactions between reagents in immiscible phases.[1][4] More recently, the core triphenylphosphonium (TPP) cation, of which this compound is a member, has been extensively explored as a mitochondria-targeting vector. This property is being harnessed by drug development professionals to deliver therapeutic payloads directly to the cellular powerhouse, opening new avenues for targeted anticancer and antimicrobial agents.[5][6][7] This guide provides an in-depth examination of these applications, complete with mechanistic insights, detailed experimental protocols, and a review of its role in contemporary research.

Introduction to Heptyl(triphenyl)phosphanium Bromide

Heptyl(triphenyl)phosphonium bromide, systematically named heptyl(triphenyl)phosphanium bromide, is an organic salt consisting of a positively charged phosphorus atom bonded to three phenyl groups and one heptyl group, with a bromide anion. This structure imparts a unique combination of lipophilicity and cationic character, which is central to its chemical reactivity and utility.

2.1 Chemical Identity and Structure

-

Chemical Name: Heptyl(triphenyl)phosphonium bromide

-

Structure: The central phosphorus atom is tetrahedral, bearing a formal positive charge that is delocalized across the phenyl rings.

2.2 Physicochemical Properties

The key physical and chemical properties of Heptyl(triphenyl)phosphonium bromide are summarized in the table below. Its hygroscopic nature necessitates careful handling and storage to prevent degradation.[8][11]

| Property | Value | References |

| Molecular Weight | 441.38 g/mol | [8][10] |

| Appearance | White to off-white fine crystalline powder | [4][8] |

| Melting Point | 173-176 °C (lit.) | [4][8] |

| Solubility | Soluble in methanol | [8] |

| Sensitivity | Hygroscopic | [8][11] |

| Storage Temperature | Room Temperature, under inert atmosphere | [8] |

Core Application in Organic Synthesis: The Wittig Reaction

The most prominent application of Heptyl(triphenyl)phosphonium bromide is as a stable precursor for the Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig for the olefination of aldehydes and ketones.[3][12][13] This reaction is indispensable for creating carbon-carbon double bonds with high reliability and stereochemical control.

3.1 Mechanistic Overview: From Phosphonium Salt to Alkene

The Wittig reaction proceeds through a sequence of well-defined steps. The causality behind this sequence is rooted in the unique reactivity of phosphorus.

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This carbon is acidic due to the electron-withdrawing nature of the positively charged phosphorus. A strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), is required to abstract this proton, yielding a phosphorus ylide (also known as a phosphorane).[2][14] The ylide is a resonance-stabilized species with a nucleophilic carbanion.

-